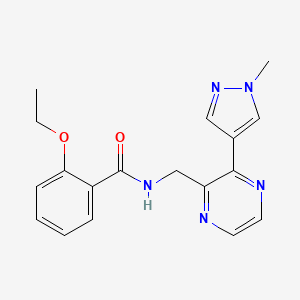

2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

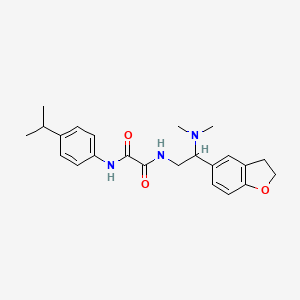

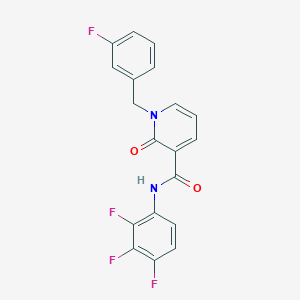

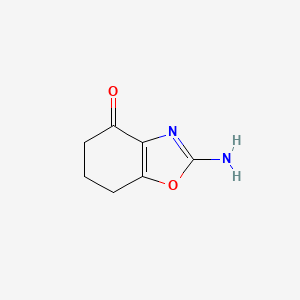

The compound “2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide” is likely to be a synthetic organic compound. It contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyrazine ring, both of which are heterocyclic aromatic rings containing nitrogen atoms. The exact structure would depend on the positions of these rings and the attached ethoxy and benzamide groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its structure, such as its likely solubility in organic solvents due to the presence of multiple aromatic rings .Scientific Research Applications

Antiviral Activity

A study by Hebishy et al. (2020) describes the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. These compounds, including variations with the ethoxy group, demonstrated significant antiviral activities against bird flu influenza (H5N1), with viral reduction ranging from 85-65% (Hebishy, Salama, & Elgemeie, 2020).

Antibacterial and Antifungal Activity

In the realm of antibacterial and antifungal research, Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives, including benzamide analogs, which showed significant antimicrobial activity against a range of bacteria and fungi. These compounds offer a foundation for further exploration of new therapeutic agents (Hassan, 2013).

Herbicidal Activity

Research on the herbicidal application of pyrazole derivatives, such as the work by Ohno et al. (2004), has led to the development of N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide (KPP-297), demonstrating promising herbicidal activity against various annual lowland weeds, showcasing the potential of benzamide derivatives in agricultural sciences (Ohno et al., 2004).

Development of Novel Therapeutic Agents

Park et al. (2015) highlighted the synthesis and screening of acetylenyl-containing benzamide derivatives as novel glucokinase activators for the treatment of Type 2 Diabetes Mellitus (T2DM). This research outlines the potential of benzamide derivatives, including those with ethoxy groups, in the development of new therapeutic strategies for managing T2DM (Park et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the compound interacts with its target, leading to changes at the molecular level . The presence of the pyrazole and pyrazine groups in the compound suggests potential interactions with biological targets through hydrogen bonding and π-π stacking .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The presence of the ethoxy group might influence its solubility and absorption .

Result of Action

Compounds with similar structures have been known to exert various biological effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-ethoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-3-25-16-7-5-4-6-14(16)18(24)21-11-15-17(20-9-8-19-15)13-10-22-23(2)12-13/h4-10,12H,3,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSQXXCHWPUJFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2925215.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2925220.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2925221.png)

![N-butyl-4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2925227.png)

![N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2925228.png)

![2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2925229.png)

![1-(2-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2925233.png)

![2-[[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2925234.png)